molecular formula C17H10F2N2O4S B2534243 3-(4-fluoro-2-nitrophenoxy)-N-(2-fluorophenyl)thiophene-2-carboxamide CAS No. 303152-69-4

3-(4-fluoro-2-nitrophenoxy)-N-(2-fluorophenyl)thiophene-2-carboxamide

Cat. No. B2534243
CAS RN: 303152-69-4
M. Wt: 376.33
InChI Key: KUYMSNPHTBMEOQ-UHFFFAOYSA-N
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Description

3-(4-fluoro-2-nitrophenoxy)-N-(2-fluorophenyl)thiophene-2-carboxamide, also known as FNTC, is a chemical compound that has been studied for its potential applications in scientific research. FNTC is a thiophene derivative that has shown promising results in various studies, making it a topic of interest in the scientific community.

Scientific Research Applications

Synthesis and Characterization

Research on compounds with structural similarities often focuses on their synthesis, characterization, and potential applications in material science, pharmaceuticals, and chemical sensing. For instance, the synthesis of thiophene-based compounds and their derivatives has been widely explored due to their biological activities and applications in material science, including their use in organic electronics and as part of ligands for metal coordination relevant to medicinal chemistry and material properties enhancement (Zhong et al., 2010; Nagaraju et al., 2018)(Zhong et al., 2010)(Nagaraju et al., 2018).

Chemical Properties and Applications

Studies on similar compounds have revealed their extensive utility in developing materials with desirable electronic properties, such as lower dielectric constants for applications in electronics, and as fluorophores for aluminum detection, potentially useful in environmental and biological contexts (Yiwu, 2013; Lambert et al., 2000)(Yiwu, 2013)(Lambert et al., 2000). Furthermore, thiophene derivatives have been explored for their antibacterial and anti-inflammatory potential, suggesting avenues for pharmaceutical research and development (Limban et al., 2011; Deka et al., 2012)(Limban et al., 2011)(Deka et al., 2012).

properties

IUPAC Name

3-(4-fluoro-2-nitrophenoxy)-N-(2-fluorophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F2N2O4S/c18-10-5-6-14(13(9-10)21(23)24)25-15-7-8-26-16(15)17(22)20-12-4-2-1-3-11(12)19/h1-9H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYMSNPHTBMEOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=CS2)OC3=C(C=C(C=C3)F)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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